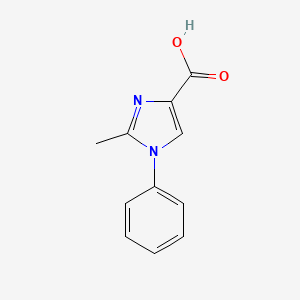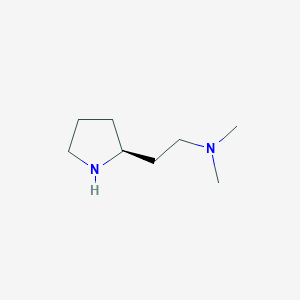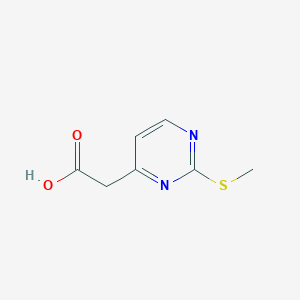
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions often use reducing agents like sodium borohydride (NaBH4) to convert imidazole derivatives into their corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of α-aminoaldehydes, while substitution reactions can introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxylicacid,2-methyl-: Similar in structure but lacks the phenyl group, which can affect its chemical and biological properties.
1H-Imidazole-4-carboxylicacid,1-phenyl-: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
1H-Imidazole-4-carboxylicacid,2-phenyl-:
The uniqueness of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-methyl-1-phenylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-12-10(11(14)15)7-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
XWIKRVSMKROTFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)

![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)


![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)



![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)


